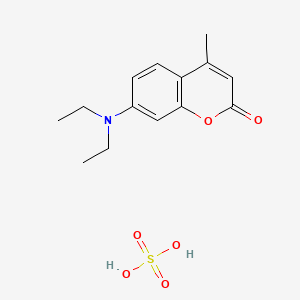
7-(diethylamino)-4-methylchromen-2-one;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is a compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-4-methylchromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
7-(Diethylamino)-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
7-(Diethylamino)-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and studies.
Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological systems.
Industry: The compound is used in the production of dyes, optical brighteners, and laser dyes
作用机制
The mechanism of action of 7-(diethylamino)-4-methylchromen-2-one involves its ability to absorb light and emit fluorescence. This property is due to the presence of the diethylamino group, which enhances the compound’s ability to undergo intramolecular charge transfer. The compound’s fluorescence can be used to study various molecular interactions and dynamics in different environments .
相似化合物的比较
Similar Compounds
7-Diethylamino-4-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methyl group.
7-Diethylamino-4-methylcoumarin: Lacks the sulfuric acid component but shares the core coumarin structure.
Uniqueness
7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is unique due to its combination of fluorescent properties and the presence of the sulfuric acid component, which can enhance its solubility and reactivity in certain conditions .
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
属性
CAS 编号 |
67210-66-6 |
|---|---|
分子式 |
C14H17NO2.H2O4S C14H19NO6S |
分子量 |
329.37 g/mol |
IUPAC 名称 |
7-(diethylamino)-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C14H17NO2.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h6-9H,4-5H2,1-3H3;(H2,1,2,3,4) |
InChI 键 |
GDWRXKBWBVIFLI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.OS(=O)(=O)O |
相关CAS编号 |
67210-66-6 19498-58-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


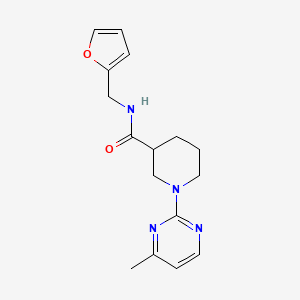
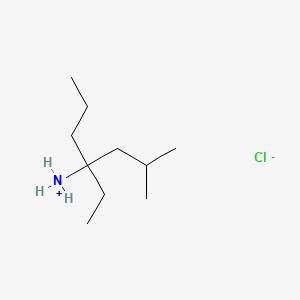
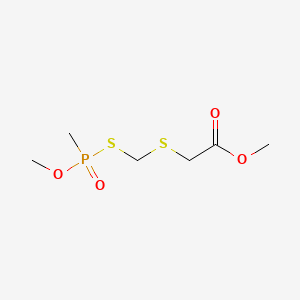
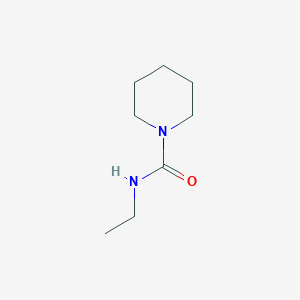

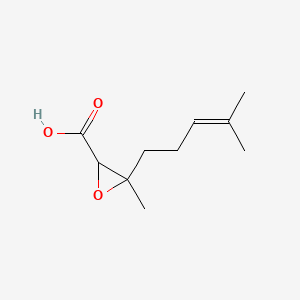
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
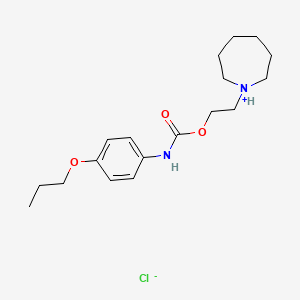
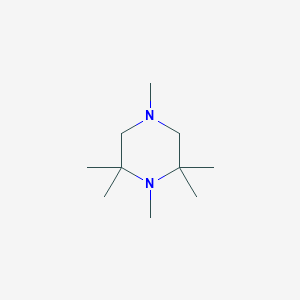
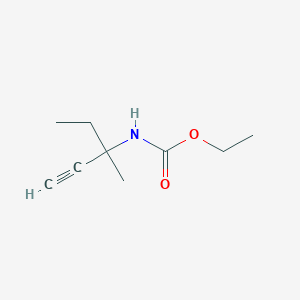
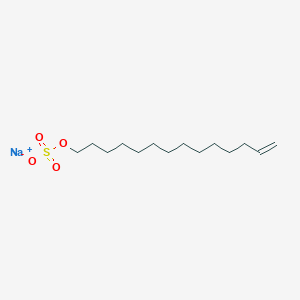
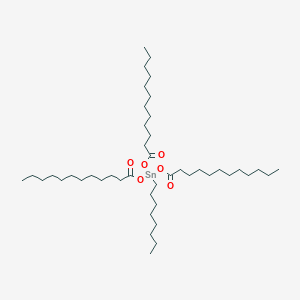

![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
